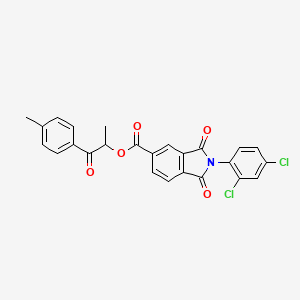![molecular formula C17H19ClO3 B3933810 4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B3933810.png)
4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene
Übersicht
Beschreibung
4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in the mid-1980s and has since been widely used in scientific research applications due to its unique properties.
Wirkmechanismus
4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 acts by binding to the β2-adrenergic receptor and blocking its activation by endogenous agonists such as epinephrine and norepinephrine. This results in the inhibition of downstream signaling pathways, which leads to a decrease in the physiological effects mediated by β2-adrenergic receptors.
Biochemical and Physiological Effects:
4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 has been shown to have several biochemical and physiological effects. It has been shown to inhibit bronchodilation, reduce lipolysis, and decrease glycogenolysis. It has also been shown to have anti-inflammatory effects and may play a role in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 has several advantages and limitations for lab experiments. Its potency and selectivity make it an ideal tool for studying the function and regulation of β2-adrenergic receptors. However, its effects are limited to β2-adrenergic receptors, and it may not be suitable for studying other receptors or signaling pathways. Additionally, its use may be limited by its cost and availability.
Zukünftige Richtungen
There are several future directions for the use of 4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 in scientific research. One area of interest is the role of β2-adrenergic receptors in the regulation of immune responses. Another area of interest is the development of new drugs that target β2-adrenergic receptors for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. Additionally, the development of new methods for synthesizing 4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 and other β2-adrenergic receptor antagonists may improve their availability and reduce their cost.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 has been extensively used in scientific research to study the function and regulation of β2-adrenergic receptors. These receptors are widely distributed in the body and play a crucial role in regulating various physiological processes, including bronchodilation, glycogenolysis, and lipolysis. 4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 is a potent and selective antagonist of β2-adrenergic receptors, which makes it an ideal tool for studying the function and regulation of these receptors.
Eigenschaften
IUPAC Name |
4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-13-12-14(18)4-9-17(13)21-11-3-10-20-16-7-5-15(19-2)6-8-16/h4-9,12H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQNLYWUFIZUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCOC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3933731.png)
![ethyl 4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B3933740.png)

![1-chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3933749.png)
![5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3933764.png)
![2-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B3933765.png)
![1-{[(2-bromobenzyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B3933766.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide](/img/structure/B3933781.png)

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933792.png)
![N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-pyridin-3-ylpyrimidine-5-carboxamide](/img/structure/B3933794.png)
![2-chloro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3933796.png)
![6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3933797.png)
![2-(allylsulfonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3933804.png)